molecular formula C26H21O2P B1596987 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone CAS No. 81995-11-1

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Cat. No.: B1596987
CAS No.: 81995-11-1
M. Wt: 396.4 g/mol
InChI Key: PMSVUDQOUYXZBH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 2-hydroxyacetophenone with triphenylphosphine in the presence of a suitable dehydrating agent. The reaction conditions require careful control of temperature and solvent choice to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)ethanone and triphenylphosphine oxide derivatives. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)ethanone

  • Triphenylphosphine oxide derivatives

  • Other hydroxyphenyl ketones

This comprehensive overview provides a detailed understanding of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21O2P/c27-25-19-11-10-18-24(25)26(28)20-29(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVUDQOUYXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369132
Record name 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81995-11-1
Record name 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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